molecular formula C17H16O5 B11829467 5,7-Dimethoxy-4'-hydroxyflavanone CAS No. 26207-67-0

5,7-Dimethoxy-4'-hydroxyflavanone

Cat. No.: B11829467
CAS No.: 26207-67-0
M. Wt: 300.30 g/mol
InChI Key: REBBZOCNEVVAPX-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-4’-hydroxyflavanone: is a naturally occurring flavanone, a type of flavonoid, which is a class of plant secondary metabolites. This compound is characterized by the presence of methoxy groups at the 5 and 7 positions and a hydroxy group at the 4’ position on the flavanone backbone. It is known for its various biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-4’-hydroxyflavanone typically involves the methylation of naringenin, a naturally occurring flavanone. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for 5,7-Dimethoxy-4’-hydroxyflavanone are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-4’-hydroxyflavanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavan-4-ols. Substitution reactions can lead to a variety of methoxy or hydroxy derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dimethoxy-4’-hydroxyflavanone is used as a precursor for the synthesis of other flavonoid derivatives. It is also studied for its reactivity and the mechanisms of its chemical transformations .

Biology: This compound has been found in various plants and is studied for its role in plant metabolism. It is also investigated for its potential effects on plant growth and development .

Medicine: 5,7-Dimethoxy-4’-hydroxyflavanone exhibits various biological activities, including anticancer, antioxidant, and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy .

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties. It may also find applications in the cosmetic industry for its antioxidant effects .

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-4’-hydroxyflavanone involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cancer cell proliferation and survival. Additionally, it can induce apoptosis through the activation of caspases, which are enzymes that play a key role in programmed cell death .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethoxy-4’-hydroxyflavanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5 and 7 positions enhances its lipophilicity and may influence its interaction with biological targets compared to other flavonoids .

Properties

CAS No.

26207-67-0

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-12-7-15(21-2)17-13(19)9-14(22-16(17)8-12)10-3-5-11(18)6-4-10/h3-8,14,18H,9H2,1-2H3

InChI Key

REBBZOCNEVVAPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C1)OC

Origin of Product

United States

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